3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
3-Methyl-6-{2-oxa-5-azabicyclo[221]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound featuring a unique bicyclic structure
Mechanism of Action
Target of Action
The compound “3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione” contains a 2-oxa-5-azabicyclo[2.2.1]heptane structure , which is a central core of the family of tropane alkaloids . Tropane alkaloids are known to interact with various receptors in the nervous system, such as acetylcholine receptors.
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various neurotransmitter systems, including the cholinergic system .
Result of Action
Compounds that interact with neurotransmitter systems can have a wide range of effects, depending on the specific receptors they target and the way they modulate these receptors’ activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the construction of the 2-oxa-5-azabicyclo[2.2.1]heptane core. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different stereoisomers.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique structure and bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
2-Oxa-5-azabicyclo[2.2.1]heptane: A related compound used as an intermediate in the synthesis of carbocyclic nucleosides.
Uniqueness
3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness provides it with distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methyl-6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12-9(14)3-8(11-10(12)15)13-4-7-2-6(13)5-16-7/h3,6-7H,2,4-5H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUDQJWRHAFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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